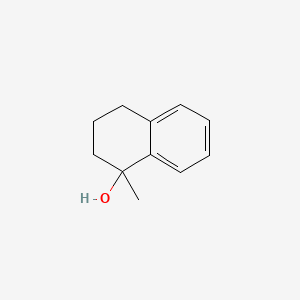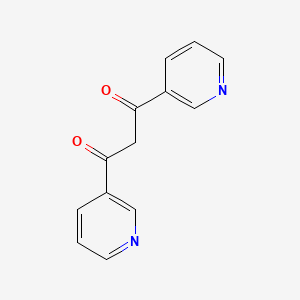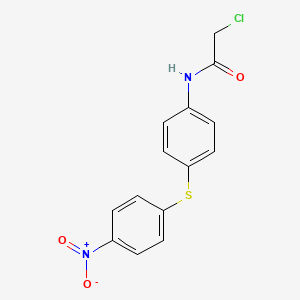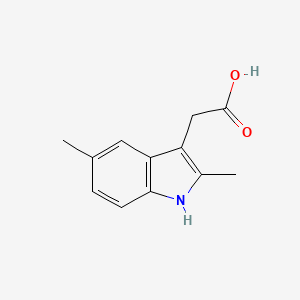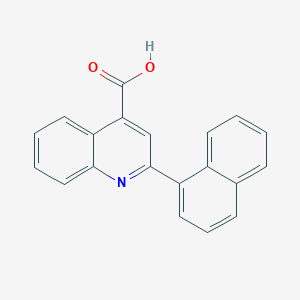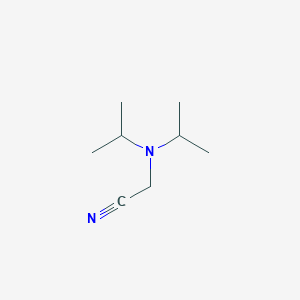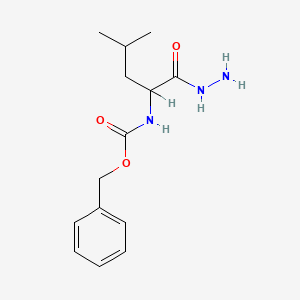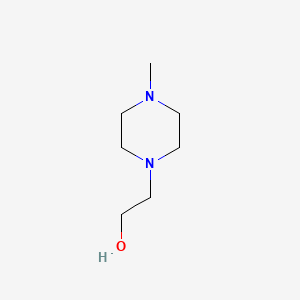![molecular formula C8H10N2O2 B1295477 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 64186-72-7](/img/structure/B1295477.png)
2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2,5-diazabicyclo[420]oct-1(6)-ene-7,8-dione is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions: 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological or chemical properties .
科学的研究の応用
2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly as a modulator of glucagon-like peptide-1 receptors for treating type 2 diabetes . In industry, it is utilized in the development of advanced materials and catalysts .
作用機序
The mechanism of action of 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione involves its interaction with specific molecular targets, such as glucagon-like peptide-1 receptors. By binding to these receptors, the compound modulates their activity, leading to various physiological effects, including enhanced insulin secretion and reduced blood glucose levels . The pathways involved in these effects are complex and involve multiple signaling cascades .
類似化合物との比較
Similar Compounds: Similar compounds to 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione include other diazabicyclo[4.2.0]octane derivatives, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its analogs .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the presence of dimethyl groups, which enhance its binding affinity and selectivity for certain molecular targets . This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFJYOGQRAWTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C(=O)C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214384 |
Source


|
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64186-72-7 |
Source


|
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


